E7046
Description
E7046 is a highly selective, orally bioavailable antagonist of the prostaglandin E2 receptor EP4 (PGE2-EP4), designed to counteract the immunosuppressive effects of PGE2 in the tumor microenvironment (TME) . By blocking EP4 signaling, this compound reprograms myeloid cells, such as tumor-associated macrophages (M2-TAMs) and myeloid-derived suppressor cells (MDSCs), to reduce immunosuppression and enhance CD8+ T cell-mediated anti-tumor activity . Preclinical studies demonstrate its ability to suppress tumor growth in syngeneic mouse models (e.g., CT26 colon cancer, 4T1 breast cancer) and synergize with Treg-reducing agents like E7777 (IL-2-diphtheria toxin fusion protein) or anti-CTLA-4 antibodies . Phase I trials in advanced solid tumors reported manageable tolerability, immune modulation (e.g., increased tumor-infiltrating CD8+ T cells), and durable disease control (stable disease ≥18 weeks in 23% of patients) .
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
E7046; E-7046; E 7046.; unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar EP4 Antagonists
Selectivity and Potency
E7046 exhibits >1,500-fold selectivity for EP4 over other PGE2 receptors (EP1–EP3) . However, newer antagonists like Compound 36 (indole-2-carboxamide derivative) demonstrate superior potency:
- IC50 values :
| Compound | EP4 IC50 (nM) | EP1–EP3 IC50 (nM) | |
|---|---|---|---|
| This compound | 13.5 | >10,000 | |
| Compound 36 | 4.3 | >10,000 |
Compound 36’s enhanced potency is attributed to its structural modifications, including a bioisosteric amide group replacing the acylsulfonamide in this compound, improving receptor binding .
Pharmacokinetics and Bioavailability
Oral bioavailability and half-life are critical for clinical efficacy:
| Compound | Oral Bioavailability (F%) | Half-Life (h) | |
|---|---|---|---|
| This compound | 31% (mice) | 4 (mice) | |
| Compound 36 | 76% (rats) | 12 (rats) |
Compound 36’s superior bioavailability and prolonged half-life suggest better therapeutic exposure compared to this compound .
Anti-Tumor Efficacy
- Monotherapy: this compound induced tumor regression in 25% of SaI/N fibrosarcoma models and reduced MDSCs/M2-TAMs in CT26 tumors . Compound 36 achieved 94.26% tumor growth inhibition (TGI) in CT26 xenografts when combined with capecitabine, outperforming this compound (TGI ~70%) .
- Combination Therapy :
Cytotoxicity Profile
This compound lacks direct cytotoxicity (IC50 >100 μM in cancer cell lines), acting purely via immune modulation . In contrast, Compound 36 exhibits mild cytotoxicity in breast (MCF-7: IC50 = 46.73 μM) and colon (CT26: IC50 = 41.39 μM) cancer cells .
Clinical Advancements vs. Other EP4 Antagonists
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
